trans-N-(3-Aminocyclobutyl)acetamide 2hcl

Description

As a hydrochloride salt, it exhibits improved aqueous solubility compared to its free base form, making it suitable for pharmaceutical and biochemical applications. Limited data are available on its specific biological targets or pharmacokinetics, but its structural features suggest relevance in kinase inhibition or enzyme modulation, akin to other acetamide derivatives .

Properties

Molecular Formula |

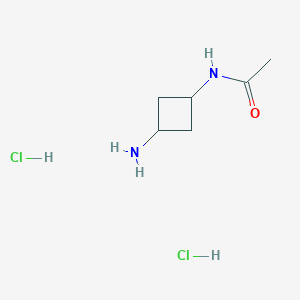

C6H14Cl2N2O |

|---|---|

Molecular Weight |

201.09 g/mol |

IUPAC Name |

N-(3-aminocyclobutyl)acetamide;dihydrochloride |

InChI |

InChI=1S/C6H12N2O.2ClH/c1-4(9)8-6-2-5(7)3-6;;/h5-6H,2-3,7H2,1H3,(H,8,9);2*1H |

InChI Key |

UHNGWOAZYPNOQI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1CC(C1)N.Cl.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cycloalkyl-Substituted Acetamides

Y-27632 ((R)-(+)-trans-N-(4-pyridyl)-4-(1-aminoethyl)-cyclohexanecarboxamide·2HCl)

- Structure: Features a cyclohexane ring with pyridyl and aminoethyl substituents.

- Activity : A potent Rho-associated kinase (ROCK) inhibitor (Ki ≈ 140 nM for ROCK-II) but also inhibits citron kinase (CRIK) and PKN with lower affinity (Ki ≈ 20-fold higher) .

- Key Differences: The cyclohexane ring in Y-27632 provides greater conformational flexibility compared to the strained cyclobutane in trans-N-(3-aminocyclobutyl)acetamide 2HCl. The pyridyl group in Y-27632 enables π-π stacking interactions absent in the cyclobutyl derivative.

BM 12.1307 (trans-N-(4-nitroxycyclohexyl)acetamide)

- Structure: Cyclohexane ring with a nitroxy (-ONO₂) group.

- Metabolism : Rapidly reduced to trans-N-(4-hydroxycyclohexyl)acetamide in dogs, with 73% urinary excretion as the hydroxyl metabolite .

- Key Differences: The nitroxy group in BM 12.1307 is metabolically labile, whereas the primary amine in this compound may participate in stable hydrogen bonding or covalent modifications. The cyclobutane ring’s smaller size could alter metabolic stability and tissue penetration compared to cyclohexane derivatives.

Aromatic and Heteroaromatic Acetamides

2-Chloro-N-(3-methylphenyl)acetamide

- Structure : Chlorinated acetamide with a meta-methylphenyl group.

- Crystallography : Exhibits intermolecular N–H⋯O hydrogen bonding along the a-axis, forming stable crystal lattices .

- Key Differences: Aromatic systems enable planar stacking interactions, unlike the non-aromatic cyclobutane in this compound. Chlorine substituents enhance lipophilicity, whereas the cyclobutyl amine increases polarity.

N-(4-(1H-pyrazol-1-yl)phenyl)acetamide

- Structure : Acetamide with a pyrazole-substituted phenyl group.

- Activity: Isolated from Agriophyllum squarrosum; exhibits structural novelty but uncharacterized bioactivity .

Substituted Alkyl Acetamides

2-Chloro-N-(3,3-dimethylbutyl)acetamide

- Structure : Linear alkyl chain with a chloroacetamide group.

- Properties : Molecular weight 177.67; higher lipophilicity due to the branched alkyl chain .

- Key Differences :

- Flexible alkyl chains improve membrane permeability but reduce target specificity compared to rigid cyclobutane rings.

2-Cyano-N-[(methylamino)carbonyl]acetamide

- Structure: Cyano and methylaminocarbonyl substituents.

- Key Differences: The cyano group introduces electrophilic character, whereas the cyclobutyl amine in this compound may act as a nucleophile or hydrogen bond donor.

Research Implications and Gaps

- Metabolic Pathways : Unlike BM 12.1307, which undergoes nitro-to-hydroxy reduction, the primary amine in this compound may undergo acetylation or oxidative deamination, warranting further study .

- Biological Targets : Analogous to Y-27632, it may inhibit kinases or modulate enzymes like 17β-HSD2, but empirical data are lacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.